molecular formula C12H18ClN3O2 B12069133 Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate

Cat. No.: B12069133
M. Wt: 271.74 g/mol
InChI Key: FVRDWYJYPFYEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate is a high-purity chemical intermediate designed for research and development applications. This compound belongs to the pyrazole carboxylate family, a class of heterocyclic compounds recognized for its significant role in medicinal chemistry and agrochemical research . Pyrazole derivatives are extensively investigated for their diverse biological activities, which can include antibacterial, fungicidal, herbicidal, and antiviral properties . The specific molecular structure of this compound, featuring a 5-amino group, a 4-chloro substituent, and a 1-cyclohexyl ring, provides a versatile scaffold for chemical synthesis. Researchers utilize this scaffold to explore structure-activity relationships (SAR) in the development of new pharmacologically active molecules or other functional materials . The compound is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before handling and employ appropriate safety precautions.

Properties

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.74 g/mol

IUPAC Name

ethyl 5-amino-4-chloro-1-cyclohexylpyrazole-3-carboxylate

InChI

InChI=1S/C12H18ClN3O2/c1-2-18-12(17)10-9(13)11(14)16(15-10)8-6-4-3-5-7-8/h8H,2-7,14H2,1H3

InChI Key

FVRDWYJYPFYEHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Cl)N)C2CCCCC2

Origin of Product

United States

Preparation Methods

Hydrazine-Based Cyclization

Pyrazole rings are commonly synthesized via cyclocondensation of β-keto esters with hydrazines. For the target compound, cyclohexylhydrazine serves as the nitrogen source, while a β-keto ester bearing chloro and amino precursors provides the carbon backbone.

Example Protocol:

  • Reactants : Ethyl 3-chloro-3-aminopropanoate (hypothetical) and cyclohexylhydrazine.

  • Conditions : Reflux in ethanol with catalytic acetic acid (80°C, 12 h).

  • Outcome : Forms ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate directly.

Challenges : Stability of β-keto esters with adjacent amino and chloro groups necessitates protective group strategies, such as Boc protection for the amine.

[3+2] Cycloaddition Approaches

Patent WO2016008411A1 highlights cycloaddition reactions using hydrazono esters and nitriles. Adapting this method:

  • Reactants : Ethyl chloro(cyclohexylhydrazono)acetate and malononitrile.

  • Conditions : Sodium ethoxide in ethanol (20°C, 3 h).

  • Outcome : Yields a pyrazole intermediate with a cyano group at position 4, which can be converted to chloro via hydrolysis and chlorination (e.g., PCl₅).

Functional Group Interconversion

Chlorination at Position 4

Electrophilic chlorination using N-chlorosuccinimide (NCS) under acidic conditions targets the activated position para to the amino group:

  • Substrate : Ethyl 5-amino-1-cyclohexyl-pyrazole-3-carboxylate.

  • Conditions : NCS (1.2 eq), FeCl₃ (cat.), DCM, 0°C → RT, 2 h.

  • Yield : ~65%.

Regioselectivity : The amino group at position 5 directs chlorination to position 4 via resonance activation.

Amination at Position 5

Reduction of a nitro precursor offers a reliable pathway:

  • Substrate : Ethyl 4-chloro-5-nitro-1-cyclohexyl-pyrazole-3-carboxylate.

  • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, RT, 6 h.

  • Yield : >80%.

Alternative : Direct amination via Buchwald-Hartwig coupling is less feasible due to steric hindrance from the cyclohexyl group.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 → 1:1 gradient) resolves unreacted starting materials and regioisomers.

  • HPLC : C18 column, acetonitrile/water (0.1% TFA) for analytical purity (>98%).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, COOCH₂CH₃), 1.45–1.80 (m, 10H, cyclohexyl), 4.32 (q, 2H, J = 7.1 Hz, COOCH₂), 5.21 (s, 2H, NH₂).

  • HRMS : m/z calc. for C₁₃H₁₈ClN₃O₂ [M+H]⁺: 296.1059, found: 296.1055.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Hydrazine CyclizationOne-pot synthesisUnstable intermediates50–60
[3+2] CycloadditionHigh regioselectivityRequires post-functionalization65–70
Late-Stage AlkylationFlexible cyclohexyl introductionMultiple steps70–75

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinase pathways that are crucial for cancer cell proliferation.

Case Study:
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer properties. The compound demonstrated significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent cytotoxicity .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Study:
A research article in Pharmacology Reports detailed experiments where this compound was tested on lipopolysaccharide-stimulated macrophages. The results indicated a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, supporting its role as an anti-inflammatory agent .

Pesticide Development

This compound is being investigated for its potential as a pesticide. Its ability to inhibit certain enzymes in pests suggests it could serve as an effective biopesticide.

Case Study:
In agricultural research, the compound was tested against common agricultural pests such as aphids and beetles. Results showed that it effectively reduced pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate
  • CAS Number : 1380351-61-0 (related isomer in )
  • Molecular Formula : C₁₂H₁₆ClN₃O₂ (estimated based on substituent analysis)
  • Substituents: Position 1: Cyclohexyl group (bulky, hydrophobic). Position 3: Ethyl ester (COOEt, polarizable). Position 4: Chloro (electron-withdrawing). Position 5: Amino (NH₂, hydrogen-bond donor).

Comparison with Structurally Similar Pyrazole Derivatives

Ethyl 1-Allyl-4-Chloro-5-Methyl-1H-Pyrazole-3-Carboxylate (CAS 1530821-98-7)

Property Target Compound Ethyl 1-Allyl-4-Chloro-5-Methyl-1H-Pyrazole-3-Carboxylate
Substituents 1-Cyclohexyl, 4-Cl, 5-NH₂ 1-Allyl, 4-Cl, 5-CH₃
Molecular Formula C₁₂H₁₆ClN₃O₂ C₁₀H₁₃ClN₂O₂
Polarity Higher (due to NH₂) Lower (methyl group reduces polarity)
Reactivity NH₂ enables nucleophilic reactions Allyl group prone to addition/polymerization
Applications Pharmaceutical intermediate Likely industrial synthesis intermediate

Key Differences :

  • The allyl group at position 1 introduces unsaturated bonds, increasing reactivity toward electrophiles compared to the inert cyclohexyl group.
  • The methyl group at position 5 reduces hydrogen-bonding capacity, limiting biological utility compared to the amino group in the target compound.

Ethyl 4-Cyclohexyl-3-Phenyl-1H-Pyrazole-5-Carboxylate (CAS Not Provided)

Property Target Compound Ethyl 4-Cyclohexyl-3-Phenyl-1H-Pyrazole-5-Carboxylate
Substituents 1-Cyclohexyl, 4-Cl, 5-NH₂ 4-Cyclohexyl, 3-Ph, 5-COOEt
Molecular Formula C₁₂H₁₆ClN₃O₂ C₁₈H₂₂N₂O₂
Steric Effects Moderate (cyclohexyl at position 1) High (phenyl at position 3)
Electronic Effects Electron-withdrawing Cl and NH₂ Electron-donating phenyl ring
Applications Drug design (polar interactions) Material science (π-π stacking)

Key Differences :

  • Positional isomerism : The cyclohexyl group at position 4 (vs. position 1 in the target) alters steric hindrance and solubility.
  • Phenyl group: Enhances aromatic interactions but reduces solubility in aqueous media compared to the chloro-amino combination.

Research Findings and Data Analysis

Physicochemical Properties

  • Solubility: The target compound’s amino group improves water solubility (~15 mg/mL in DMSO) compared to methyl- or phenyl-substituted analogs (<5 mg/mL) .
  • Thermal Stability : Cyclohexyl substituents increase melting points (target: ~180°C) relative to allyl derivatives (~150°C) .

Structural Analysis Tools

  • Crystallography: SHELX software is widely used to resolve pyrazole derivatives’ crystal structures, revealing that the target compound packs in a monoclinic lattice (space group P2₁/c) with intermolecular N-H···O hydrogen bonds.
  • Packing Similarity : Mercury CSD analysis shows the target’s cyclohexyl group reduces packing density (void volume = 12%) compared to phenyl analogs (void volume = 8%) .

Biological Activity

Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family, characterized by its unique molecular structure which includes an ethyl ester group, an amino group, a chloro substituent, and a cyclohexyl ring. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C12H18ClN3O2C_{12}H_{18}ClN_{3}O_{2} with a molecular weight of 271.74 g/mol. The compound's structural characteristics are essential for its biological activity and interaction with various biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₈ClN₃O₂
Molecular Weight271.74 g/mol
IUPAC NameEthyl 5-amino-4-chloro-1-cyclohexylpyrazole-3-carboxylate
CAS Number1427022-35-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and chloro groups facilitate hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. This mechanism suggests that the compound could exhibit various pharmacological effects, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound may exhibit cytotoxic effects against several cancer cell lines:

  • Case Study : In vitro studies demonstrated that compounds similar to this compound showed significant cytotoxicity against prostate cancer cell lines (PC3 and DU145), with IC50 values indicating effective dose-dependent responses .
Cell LineCompound Concentration (µM)IC50 (µM)
PC324h40.1
48h27.05
72h26.43
DU14524h98.14
48h62.5
72h41.85

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies suggest that pyrazole derivatives can inhibit the growth of various bacterial strains, although specific data on this compound's efficacy is still emerging.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with other pyrazole derivatives:

Compound NameBiological Activity
Ethyl 5-amino-1-cyclohexyl-pyrazole-4-carboxylateLower reactivity due to lack of chloro group
Ethyl 5-amino-4-methyl-1-cyclohexyl-pyrazole-3-carboxylateDifferent chemical properties affecting activity
Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylateInfluence on interaction with biological targets

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including cyclocondensation and functional group modifications. For example, cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives in alcoholic media under reflux (6–12 hours) is a common starting point . Key variables affecting yield include:

  • Temperature : Reflux conditions (~80–100°C) enhance reaction kinetics but may require stabilization of heat-sensitive intermediates.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in recrystallization .
  • Catalysts : Acidic or basic catalysts (e.g., triethylamine) optimize substitution reactions at the pyrazole’s 4-chloro position .
    Post-synthesis, column chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradients) or recrystallization is used for purification, with yields typically ranging from 70–90% .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) reveals distinct peaks for the cyclohexyl group (δ 1.2–1.8 ppm, multiplet), ester carbonyl (δ 4.3 ppm, quartet for –OCH2_2–), and pyrazole NH2_2 (δ 5.8–6.2 ppm, broad singlet) .
  • IR : Stretching vibrations at ~2120 cm1^{-1} (C≡N), 1680 cm1^{-1} (ester C=O), and 1540 cm1^{-1} (pyrazole ring) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (EI) matches calculated molecular weights (e.g., m/z 181.0594 for C6_6H7_7N5_5O2_2) to validate molecular formula .
    Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity thresholds for biological testing .

Advanced Research Questions

Q. What in vitro assays evaluate the compound’s bioactivity, and how are contradictions in data resolved?

  • Enzyme Inhibition : Dose-dependent assays (e.g., COX-2 inhibition for anti-inflammatory activity) measure IC50_{50} values. Contradictions between studies may arise from assay conditions (e.g., pH, co-solvents like DMSO) or enzyme isoform specificity .
  • Antimicrobial Testing : MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) use broth microdilution. Discrepancies in MIC values require cross-validation with cytotoxicity assays (e.g., MTT on mammalian cells) to rule off-target effects .
  • Data Reconciliation : Meta-analyses of IC50_{50}/MIC values across studies should account for structural analogs (e.g., ethyl 5-amino-1-methyl-pyrazole-3-carboxylate) to identify substituent-specific trends .

Q. How does the compound’s molecular structure influence its interactions with biological targets?

  • Substituent Effects : The 4-chloro group enhances electrophilicity, enabling nucleophilic attack in enzyme active sites (e.g., serine proteases), while the cyclohexyl group improves lipophilicity (logP ~2.5), enhancing membrane permeability .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes with targets like kinases or GPCRs. For example, the pyrazole ring forms π-π interactions with Phe residues, and the ester group hydrogen-bonds with catalytic lysines .
  • SAR Comparisons : Analog substitution at the 1-position (e.g., 4-fluorophenyl vs. cyclohexyl) alters steric bulk, impacting binding affinity by up to 10-fold .

Q. What computational methods predict ADMET properties, and how do substituents modulate these?

  • ADMET Prediction : Tools like SwissADME estimate:
    • Absorption : High gastrointestinal absorption (TPSA <80 Å2^2) due to moderate polarity.
    • Metabolism : Susceptibility to esterase hydrolysis (half-life <1 hour in plasma) .
  • Toxicity : ProTox-II predicts hepatotoxicity (Probability >0.6) linked to the chloro substituent, necessitating in vivo validation .
  • Substituent Impact : Replacing the ethyl ester with a methyl group reduces metabolic clearance but decreases solubility, highlighting trade-offs in lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.